molecular formula C9H8N2OS2 B1681516 SC-514 CAS No. 354812-17-2

SC-514

Cat. No.: B1681516
CAS No.: 354812-17-2
M. Wt: 224.3 g/mol
InChI Key: BMUACLADCKCNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

SC-514 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

SC-514, also known as 3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide, primarily targets the nuclear factor kappa-B kinase subunit beta (IKK-2 or IKKβ) . IKKβ is a crucial component of the IKK complex that plays a significant role in the activation of the NF-κB pathway .

Mode of Action

this compound interacts with its target, IKKβ, in an ATP-competitive manner . It binds at the ATP-binding site of IKK-2, exerting a reversible and competitive inhibition with ATP . This interaction inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκB proteins . As a result, the translocation of NF-κB to the nucleus is blocked, inhibiting NF-κB-dependent gene expression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKKβ, this compound prevents the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation, immunity, cell proliferation, and survival . The downstream effects include the reduced expression of NF-κB-dependent genes, such as those encoding for pro-inflammatory cytokines like IL-6 and IL-8 .

Pharmacokinetics

and soluble in ethanol and DMSO, which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the inflammatory response. By inhibiting IKKβ and subsequently blocking NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as IL-6 and IL-8 . This leads to an overall attenuation of the inflammatory response .

Preparation Methods

Synthetic Routes and Reaction Conditions

SC-514 is synthesized through a series of chemical reactions involving the formation of the bithiophene core followed by the introduction of the amino and carboxylic acid amide groups. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the compound. This typically includes:

Chemical Reactions Analysis

Types of Reactions

SC-514 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SC-514

This compound is unique due to its high selectivity for nuclear factor kappa-B kinase-2 and its reversible inhibition mechanism. This selectivity allows for targeted inhibition of nuclear factor kappa-B-dependent gene expression without affecting other kinases, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

3-amino-5-thiophen-3-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUACLADCKCNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=C(S2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257563
Record name 3-Amino-5-(3-thienyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354812-17-2
Record name 3-Amino-5-(3-thienyl)thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354812-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SC 514
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354812172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5-(3-thienyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 354812-17-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino[2,3′-bithiophene]-5-carboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU3S753TY9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SC-514
Reactant of Route 2
SC-514
Reactant of Route 3
Reactant of Route 3
SC-514
Reactant of Route 4
SC-514
Reactant of Route 5
Reactant of Route 5
SC-514
Reactant of Route 6
SC-514

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.